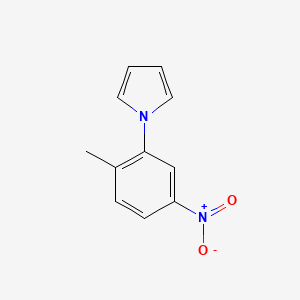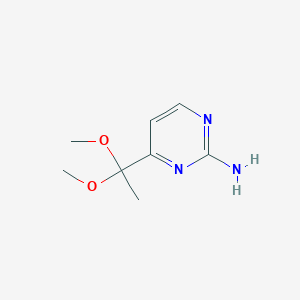
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine
概要
説明
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine, also known as 4-DMPEA, is a pyrimidine derivative that has been studied extensively in the scientific community. It is a compound with multiple applications in research and development, as well as in the pharmaceutical industry. 4-DMPEA is a versatile compound that can be used to synthesize a variety of compounds and can be used to study the structure and function of proteins. In
科学的研究の応用
Synthesis and Chemical Reactivity
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine and its derivatives have been utilized in synthesizing new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, highlighting its potential in creating complex heterocyclic compounds (Khashi et al., 2015).
The compound has been part of studies exploring the synthesis of substituted pyrimido[4,5-d]pyrimidones, demonstrating its versatility in forming varied pyrimidine derivatives (Hamama et al., 2012).
Research involving the compound has led to the creation of pyrimidine linked pyrazole heterocyclics, indicating its role in synthesizing compounds with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).
Biological and Pharmacological Potential
Compounds synthesized from 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine have demonstrated significant antifungal effects, particularly against fungi like Aspergillus terreus and Aspergillus niger, suggesting its potential in developing antifungal agents (Jafar et al., 2017).
The compound has been involved in the study of anti-inflammatory drugs within the series of N-arylpyrimidin-4(1H)-one, indicating its relevance in creating medications targeting inflammation (Kodonidi et al., 2017).
Structural and Material Science Applications
It has been used in the synthesis of self-complementary betainic guanine model compounds, showcasing its utility in understanding the structure and behavior of biologically important compounds in RNA (SchmidtAndreas & KindermannMarkus Karl, 2001).
The compound has contributed to elucidating the crystal structure of complex molecules like N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, informing the design of kinase inhibitors (Guillon et al., 2013).
特性
IUPAC Name |
4-(1,1-dimethoxyethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(12-2,13-3)6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHWZRZIPQSPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

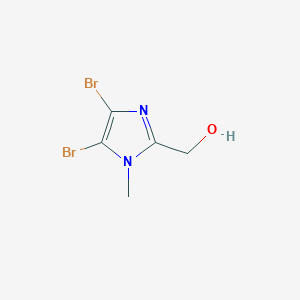
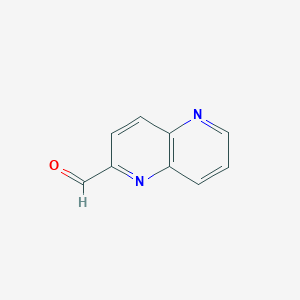
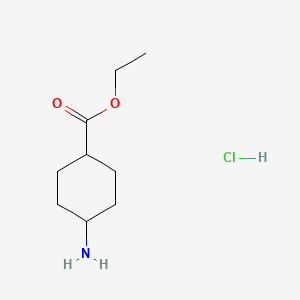
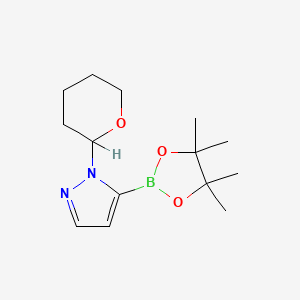
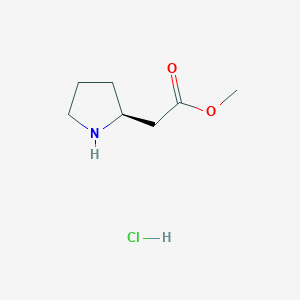
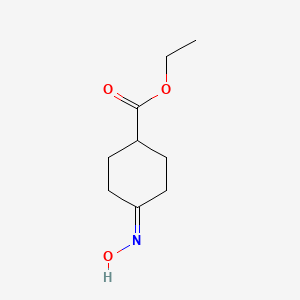
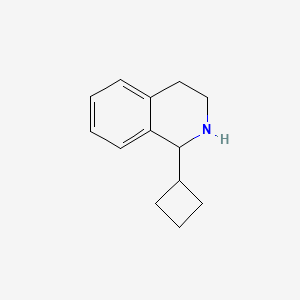
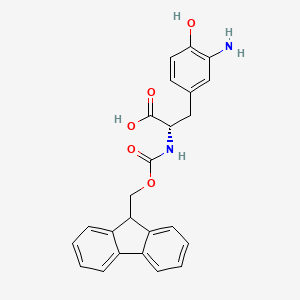
![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)
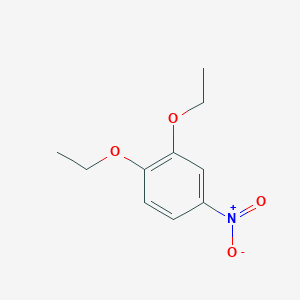
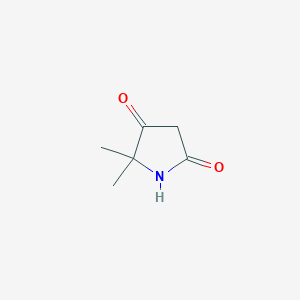
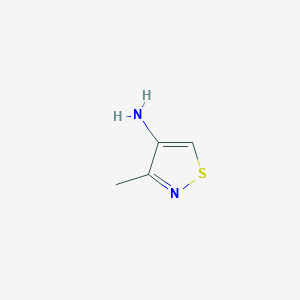
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde](/img/structure/B1314457.png)
